molecular formula C6H11ClMg B6302385 cis-Hex-4-enylmagnesium chloride CAS No. 288845-49-8

cis-Hex-4-enylmagnesium chloride

Cat. No.: B6302385
CAS No.: 288845-49-8
M. Wt: 142.91 g/mol
InChI Key: OIIBNCCEZJZSQZ-XFUGJFOESA-M
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Description

cis-Hex-4-enylmagnesium chloride is an organometallic compound widely used in various fields, including medical, environmental, and industrial research. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. The compound has the molecular formula C6H11ClMg and a molecular weight of 142.9109 .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Hex-4-enylmagnesium chloride can be synthesized through the reaction of cis-4-hexenyl chloride with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Large commercial quantities and custom package sizes are available upon request .

Chemical Reactions Analysis

Types of Reactions

cis-Hex-4-enylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound include alcohols, substituted alkanes, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-Hex-4-enylmagnesium chloride is used in various scientific research applications, including:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of conducting polymers and other advanced materials

Mechanism of Action

The mechanism of action of cis-Hex-4-enylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various organic reactions. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent and facilitating its reactivity with electrophilic substrates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-Hex-4-enylmagnesium chloride include other Grignard reagents such as:

  • Phenylmagnesium bromide
  • Methylmagnesium chloride
  • Ethylmagnesium bromide

Uniqueness

What sets this compound apart from other Grignard reagents is its specific structure, which includes a cis-alkene group. This unique structure allows it to participate in specific reactions that other Grignard reagents may not be suitable for, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

magnesium;(Z)-hex-2-ene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h4,6H,1,3,5H2,2H3;1H;/q-1;;+2/p-1/b6-4-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIBNCCEZJZSQZ-XFUGJFOESA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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